molecular formula C21H16ClF3N2O3S B2649629 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide CAS No. 337922-22-2

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide

Katalognummer: B2649629
CAS-Nummer: 337922-22-2
Molekulargewicht: 468.88
InChI-Schlüssel: HURLYNANQULKCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the sulfonylation of 4-chlorophenylamine, followed by the introduction of a trifluoromethyl group. The final step involves the acylation of the aniline derivative with phenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research has highlighted the potential of this compound in combating neglected tropical diseases (NTDs). In particular, studies have focused on its efficacy against parasites such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania amazonensis.

  • In Vitro Studies : Compounds derived from similar sulfonamide structures have shown promising results in vitro against L. amazonensis, exhibiting activity with IC50 values below 10 µM and selectivity indices greater than 50 .
  • In Vivo Efficacy : Despite some compounds demonstrating high activity in vitro, challenges remain in translating these results to effective treatments in vivo. For example, a study indicated that treatment with certain sulfonyl compounds did not significantly reduce lesion size or parasite load in infected animal models after oral administration .

Case Study 1: Evaluation of Antiparasitic Agents

A PhD thesis evaluated various novel antiparasitic agents, including those based on sulfonamide structures. The study utilized both in silico and in vitro methodologies to identify promising candidates for treating Chagas disease and leishmaniasis. Notably, three out of 55 tested compounds demonstrated significant activity against L. amazonensis .

Case Study 2: Development of Novel Therapeutics

Research has also been conducted on the development of transition metal-catalyzed methodologies that target biologically relevant compounds, including those similar to 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide. These studies focus on enhancing the efficacy and selectivity of sulfonamide derivatives for therapeutic use .

Wirkmechanismus

The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-methylacetamide
  • 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide, also known by its CAS number 337922-20-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

  • Molecular Formula : C17H16ClF3N2O3S
  • Molecular Weight : 420.83 g/mol
  • CAS Number : 337922-20-0

Antibacterial Activity

Research has demonstrated that compounds with similar structures to this compound exhibit moderate to strong antibacterial activity. A study showed that derivatives of sulfonamide compounds displayed significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays indicated that derivatives of this compound exhibited strong inhibitory effects against these enzymes, which are crucial in various physiological processes and diseases.

  • Acetylcholinesterase (AChE) : Compounds similar to the target compound showed IC50 values indicating potent inhibition, making them candidates for treating conditions like Alzheimer’s disease.
  • Urease : The sulfonamide moiety has been linked to significant urease inhibition, which is relevant for treating infections caused by urease-producing bacteria.

Anticancer Activity

Studies have indicated that the compound may possess anticancer properties. For instance, it has been associated with the inhibition of cancer cell proliferation in various models. A notable case study involved the assessment of similar structures against cancer cell lines where significant cytotoxic effects were observed .

Case Studies

  • Antibacterial Screening :
    In a study evaluating various sulfonamide derivatives, compounds structurally related to this compound were tested against multiple bacterial strains. The results highlighted that certain modifications increased antibacterial potency significantly.
  • Enzyme Inhibition Assays :
    A series of experiments were conducted to assess the enzyme inhibitory potential of related compounds. The findings indicated that modifications on the aromatic rings enhanced AChE inhibition, with some compounds achieving IC50 values below 50 μM.
  • Anticancer Efficacy :
    Research involving cell line assays demonstrated that specific analogs of the compound inhibited tumor growth effectively. The mechanism was attributed to apoptosis induction in cancer cells, highlighting the therapeutic potential of these compounds in oncology .

Eigenschaften

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3S/c22-16-9-11-19(12-10-16)31(29,30)27(14-20(28)26-17-6-2-1-3-7-17)18-8-4-5-15(13-18)21(23,24)25/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLYNANQULKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.